2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester typically involves the reaction of ethyl cyanoacetate with methoxyacetaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester: Contains a phenyl group instead of a methoxy group.
2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Features two phenyl groups attached to the propenoic acid backbone.
Uniqueness
The presence of the methoxy group in 2-Propenoic acid, 2-cyano-3-methoxy-, ethyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming hydrogen bonds. These characteristics make it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
42466-70-6 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3/b6-5+ |
InChI Key |
KAFVHDPIBCRLNV-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=COC)C#N |
Origin of Product |
United States |
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